![molecular formula C16H20ClNO4S B2549670 ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate CAS No. 1252569-84-8](/img/structure/B2549670.png)
ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate
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Description
Ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate, also known as S enantiomer of SNC-121, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
- Researchers have explored the potential of this compound in combating tuberculosis (TB). Its unique structure and functional groups make it an interesting candidate for developing new antitubercular agents .
- Researchers can explore novel synthetic methods to construct indoles, both natural and synthetic, for various applications. These include cancer treatment, antimicrobial agents, and addressing other disorders .
- The compound’s unique structure may allow for the development of structurally distinct fluorophores. These fluorophores could find applications in imaging, diagnostics, and biological studies .
Antitubercular Activity
Indole Derivatives Synthesis
Fluorophore Development
properties
IUPAC Name |
ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4S/c1-2-22-16(19)14-4-3-10-18(12-14)23(20,21)11-9-13-5-7-15(17)8-6-13/h5-9,11,14H,2-4,10,12H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYGTXIDGJFOCK-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-(4-chlorophenyl)ethenesulfonyl]piperidine-3-carboxylate |
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